N-Formyl-L-glutamic acid
N-Formyl-L-glutamic acid
N-Formyl-L-glutamic acid, also known as N-formyl-L-glutamate, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Formyl-L-glutamic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Tetrahydrofolic acid and N-formyl-L-glutamic acid can be biosynthesized from N5-formyl-THF and L-glutamic acid through its interaction with the enzyme formimidoyltransferase-cyclodeaminase. In humans, N-formyl-L-glutamic acid is involved in the folate metabolism pathway, the folate malabsorption, hereditary pathway, and the methotrexate action pathway. N-Formyl-L-glutamic acid is also involved in the metabolic disorder called methylenetetrahydrofolate reductase deficiency (MTHFRD).
N-formyl-L-glutamic acid is a N-acyl-L-glutamic acid and a N-formyl amino acid. It has a role as a mouse metabolite. It is a conjugate acid of a N-formyl-L-glutamate(2-).
N-formyl-L-glutamic acid is a N-acyl-L-glutamic acid and a N-formyl amino acid. It has a role as a mouse metabolite. It is a conjugate acid of a N-formyl-L-glutamate(2-).
Brand Name:
Vulcanchem
CAS No.:
1681-96-5
VCID:
VC21254323
InChI:
InChI=1S/C6H9NO5/c8-3-7-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1
SMILES:
C(CC(=O)O)C(C(=O)O)NC=O
Molecular Formula:
C6H9NO5
Molecular Weight:
175.14 g/mol
N-Formyl-L-glutamic acid
CAS No.: 1681-96-5
Cat. No.: VC21254323
Molecular Formula: C6H9NO5
Molecular Weight: 175.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Formyl-L-glutamic acid, also known as N-formyl-L-glutamate, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Formyl-L-glutamic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Tetrahydrofolic acid and N-formyl-L-glutamic acid can be biosynthesized from N5-formyl-THF and L-glutamic acid through its interaction with the enzyme formimidoyltransferase-cyclodeaminase. In humans, N-formyl-L-glutamic acid is involved in the folate metabolism pathway, the folate malabsorption, hereditary pathway, and the methotrexate action pathway. N-Formyl-L-glutamic acid is also involved in the metabolic disorder called methylenetetrahydrofolate reductase deficiency (MTHFRD). N-formyl-L-glutamic acid is a N-acyl-L-glutamic acid and a N-formyl amino acid. It has a role as a mouse metabolite. It is a conjugate acid of a N-formyl-L-glutamate(2-). |
|---|---|
| CAS No. | 1681-96-5 |
| Molecular Formula | C6H9NO5 |
| Molecular Weight | 175.14 g/mol |
| IUPAC Name | (2S)-2-formamidopentanedioic acid |
| Standard InChI | InChI=1S/C6H9NO5/c8-3-7-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1 |
| Standard InChI Key | ADZLWSMFHHHOBV-BYPYZUCNSA-N |
| Isomeric SMILES | C(CC(=O)O)[C@@H](C(=O)O)NC=O |
| SMILES | C(CC(=O)O)C(C(=O)O)NC=O |
| Canonical SMILES | C(CC(=O)O)C(C(=O)O)NC=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator